3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one
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Overview
Description
3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring and an azepanone group
Preparation Methods
The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. The chloropyrimidine is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction typically requires the use of a base, such as sodium carbonate, and a solvent like dioxane or water. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and metabolic disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound has been shown to stimulate glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 in the gastrointestinal tract. This dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar compounds to 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one include other chloropyrimidine derivatives and piperidine-based molecules. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example, BMS-903452 is a related compound that also targets GPCRs and has shown efficacy in treating diabetes .
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDFSUZEZWGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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